molecular formula C25H25NO B14458047 2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one CAS No. 74713-09-0

2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14458047
CAS No.: 74713-09-0
M. Wt: 355.5 g/mol
InChI Key: VRHDKGRMTDAJRB-UHFFFAOYSA-N
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Description

2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dibenzylamino group attached to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one typically involves a multi-step process. One common method is the condensation reaction between 3,4-dihydronaphthalen-1(2H)-one and dibenzylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted naphthalenone derivatives.

Scientific Research Applications

2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, the compound may inhibit the activity of certain proteins by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydronaphthalen-1(2H)-one: A precursor in the synthesis of the target compound.

    Dibenzylamine: Another precursor used in the synthesis.

    Naphthoquinones: Oxidation products of the target compound.

Uniqueness

2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one is unique due to its combined structural features of a dibenzylamino group and a dihydronaphthalenone core. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

74713-09-0

Molecular Formula

C25H25NO

Molecular Weight

355.5 g/mol

IUPAC Name

2-[(dibenzylamino)methyl]-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C25H25NO/c27-25-23(16-15-22-13-7-8-14-24(22)25)19-26(17-20-9-3-1-4-10-20)18-21-11-5-2-6-12-21/h1-14,23H,15-19H2

InChI Key

VRHDKGRMTDAJRB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1CN(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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